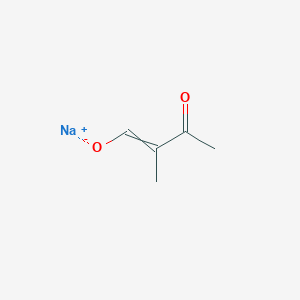

Sodium;2-methyl-3-oxobut-1-en-1-olate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methyl-3-oxobut-1-en-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUJKSCAQOORQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[O-])C(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Sodium 2-Methyl-3-oxobut-1-en-1-olate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for sodium;2-methyl-3-oxobut-1-en-1-olate, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the methylation of methyl acetoacetate to yield methyl 2-methylacetoacetate, followed by deprotonation to afford the target sodium enolate. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical transformations.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through two sequential reactions:

-

C-Alkylation of Methyl Acetoacetate: The first step involves the methylation of the α-carbon of methyl acetoacetate using an alkylating agent, typically methyl iodide, in the presence of a base. This reaction yields methyl 2-methyl-3-oxobutanoate.

-

Deprotonation of Methyl 2-methyl-3-oxobutanoate: The second step is the deprotonation of the resulting β-keto ester, methyl 2-methyl-3-oxobutanoate, using a strong sodium base, such as sodium methoxide, to generate the desired sodium enolate, this compound.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of Methyl 2-methyl-3-oxobutanoate

This procedure details the C-alkylation of methyl acetoacetate.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide (NaOMe)

-

Methyl iodide (CH₃I)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl acetoacetate is added dropwise to the sodium methoxide solution at room temperature with stirring.

-

After the addition is complete, methyl iodide is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 2-methyl-3-oxobutanoate.

-

The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass | Yield (%) |

| Methyl Acetoacetate | 116.12 | TBD | 1.0 | TBD | - |

| Sodium Methoxide | 54.02 | TBD | 1.0-1.1 | TBD | - |

| Methyl Iodide | 141.94 | TBD | 1.0-1.1 | TBD | - |

| Methyl 2-methyl-3-oxobutanoate | 130.14 | - | - | TBD | Typically >80% |

TBD: To be determined based on the specific experimental scale.

Caption: Experimental workflow for the synthesis of methyl 2-methyl-3-oxobutanoate.

B. Step 2: Synthesis of this compound

This procedure describes the formation of the sodium enolate, which is often generated in situ for subsequent reactions due to its hygroscopic and reactive nature.

Materials:

-

Methyl 2-methyl-3-oxobutanoate

-

Sodium methoxide (NaOMe) or sodium hydride (NaH)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of sodium methoxide or sodium hydride in the chosen anhydrous solvent is prepared.

-

A solution of methyl 2-methyl-3-oxobutanoate in the same anhydrous solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period to ensure complete deprotonation.

-

The resulting solution or suspension of this compound is typically used directly in the next synthetic step.

-

If isolation is required, the solvent can be removed under reduced pressure, and the resulting solid should be handled and stored under strictly anhydrous conditions.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass | Yield (%) |

| Methyl 2-methyl-3-oxobutanoate | 130.14 | TBD | 1.0 | TBD | - |

| Sodium Methoxide/Hydride | 54.02 / 24.00 | TBD | 1.0 | TBD | - |

| This compound | 152.12 | - | - | TBD | Quantitative (in situ) |

TBD: To be determined based on the specific experimental scale.

Caption: Experimental workflow for the synthesis of this compound.

III. Characterization Data

Detailed spectroscopic data for the final product, this compound, is not widely available in the literature, likely due to its common in situ generation and use. However, the formation of the enolate can be monitored by techniques such as NMR spectroscopy, where the disappearance of the α-proton signal of the starting β-keto ester and shifts in the signals of the vinyl and methyl protons would be indicative of product formation.

Expected Spectroscopic Features:

-

¹H NMR: Disappearance of the quartet for the α-hydrogen around 3.6 ppm in the precursor. Appearance of a vinyl proton signal. Shifts in the methyl group signals.

-

¹³C NMR: Significant shifts in the carbonyl carbon and α-carbon signals upon enolate formation.

-

IR Spectroscopy: Disappearance of the ester carbonyl stretch of the β-keto ester (around 1745 cm⁻¹) and the ketone carbonyl stretch (around 1720 cm⁻¹). Appearance of a strong, broad absorption band for the delocalized enolate system, typically in the 1550-1650 cm⁻¹ region.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and scale of the reaction. Careful handling and inert atmosphere techniques are crucial for the successful synthesis and use of this reactive intermediate.

"Sodium;2-methyl-3-oxobut-1-en-1-olate" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Sodium;2-methyl-3-oxobut-1-en-1-olate. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is the sodium salt of the enol tautomer of 2-methyl-3-oxobutanal. Its chemical structure is characterized by a four-carbon backbone with a methyl group at the second position, a ketone at the third position, and a sodium enolate at the first position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate[1] |

| Molecular Formula | C₅H₇NaO₂[1] |

| Molecular Weight | 122.10 g/mol [1] |

| CAS Number | 35116-41-7[1] |

| PubChem CID | 23663473[1] |

Table 2: Computed Physical Properties of this compound

| Property | Value |

| Exact Mass | 122.03437374 Da[1] |

| Topological Polar Surface Area | 40.1 Ų[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

| Complexity | 107[1] |

Due to a lack of experimentally determined physical properties for this compound, the properties of its precursor, 2-methyl-3-oxobutanal, are provided for reference.

Table 3: Physical Properties of 2-methyl-3-oxobutanal (CAS: 22428-91-7)

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Boiling Point | 136.5 °C at 760 mmHg |

| Flash Point | 42.2 °C |

| Density | 0.946 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively documented in the scientific literature. However, a plausible and efficient synthesis can be extrapolated from the known chemistry of its precursor and general methods for enolate formation. The proposed synthetic route is a two-step process:

-

Synthesis of 2-methyl-3-oxobutanal: This precursor can be synthesized through various methods, one of which is the oxidation of a suitable alcohol precursor.

-

Deprotonation to form the Sodium Enolate: Treatment of 2-methyl-3-oxobutanal with a suitable sodium base will yield the target compound.

Experimental Protocol for the Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-methyl-3-oxobutanal (Illustrative Method)

-

Materials: 2-methyl-3-oxobutan-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 2-methyl-3-oxobutan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methyl-3-oxobutanal.

-

Step 2: Synthesis of this compound

-

Materials: 2-methyl-3-oxobutanal, Sodium hydride (NaH) or Sodium ethoxide (NaOEt), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of Sodium Hydride (1.1 eq, 60% dispersion in mineral oil, washed with hexane) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-methyl-3-oxobutanal (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The formation of the sodium enolate will result in a precipitate. The solid can be isolated by filtration, washed with anhydrous THF, and dried under vacuum to yield this compound.

-

References

A Technical Guide to the Spectroscopic Characterization of Sodium;2-methyl-3-oxobut-1-en-1-olate

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for Sodium;2-methyl-3-oxobut-1-en-1-olate (C₅H₇NaO₂). As a niche chemical, publicly available, experimentally derived spectroscopic data for this specific compound is limited. Consequently, this guide presents predicted data based on the analysis of analogous structures, particularly Sodium;3-oxobut-1-en-1-olate.[1] This approach allows for a scientifically grounded estimation of the expected spectral features. The information is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.

The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are outlined to provide a framework for the experimental analysis of this and similar organic salts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is extrapolated from known spectral characteristics of similar enolate structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]

Expected ¹H NMR Data

For this compound, the following proton signals are anticipated. The predictions are based on the analogous structure, Sodium;3-oxobut-1-en-1-olate, with adjustments for the additional methyl group.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic (=CH-) | 5.0 - 5.5 | Singlet | 1H |

| Methyl (-CH₃ attached to C=C) | 1.8 - 2.3 | Singlet | 3H |

| Methyl (-C(=O)CH₃) | 2.0 - 2.5 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Data

The ¹³C NMR spectrum is expected to show five distinct carbon signals, providing a map of the carbon skeleton.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (-C H₃ attached to C=C) | 15 - 25 |

| Methyl (-C(=O)C H₃) | 20 - 30 |

| Vinylic (=C H-) | 95 - 110 |

| Enolate Carbon (-C (CH₃)=) | 160 - 170 |

| Ketone ( C =O) | 195 - 205 |

Note: These are predicted values based on analogous structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The delocalized enolate system is expected to dominate the spectrum.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O and C=C Stretching (delocalized) | 1500 - 1650 | Strong |

| C-H Stretching (sp³ and sp²) | 2850 - 3100 | Medium-Weak |

Note: The delocalization of electrons in the enolate system typically results in absorption at a lower frequency compared to isolated C=O and C=C bonds.[1]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing ionic and thermally labile compounds.[1]

| Ion Type | Predicted Mass-to-Charge Ratio (m/z) | Ionization Mode |

| [C₅H₇O₂]⁻ (enolate anion) | 99.04 | Negative |

| [C₅H₇NaO₂ + Na]⁺ (sodiated adduct) | 145.02 | Positive |

Note: In ESI-MS of sodium salts, the formation of cluster ions, such as [(C₅H₇NaO₂)n + Na]⁺, may be observed, particularly at higher concentrations.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic salt like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent if using D₂O, for chemical shift referencing.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [2]

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[2]

-

Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[2]

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Run the sample scan to obtain the infrared spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to the corresponding functional groups.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile. The solvent should be of high purity to minimize adduct formation with extraneous ions.[3]

-

The addition of a small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can aid in ionization, though it may not be necessary for a pre-formed salt.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).[4]

-

Apply a high voltage to the capillary to generate a fine spray of charged droplets.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize fragmentation.[5]

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive data.

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the m/z values of the parent ions and any significant fragments or adducts.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. Sodium;3-oxobut-1-en-1-olate | Benchchem [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. harvardapparatus.com [harvardapparatus.com]

An In-depth Technical Guide on Sodium;2-methyl-3-oxobut-1-en-1-olate: Synthesis, Properties, and Historical Context

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Sodium;2-methyl-3-oxobut-1-en-1-olate, a sodium enolate of a β-dicarbonyl compound. Due to a lack of specific historical records on its discovery, this document establishes a historical context through the broader development of enolate chemistry, particularly the Claisen condensation. It details the compound's physicochemical properties, provides a generalized experimental protocol for its synthesis, and illustrates its fundamental reactivity in organic synthesis. This guide is intended to serve as a foundational resource for researchers in organic chemistry and drug development.

Introduction and Historical Context

The specific discovery and detailed historical timeline of this compound are not well-documented in scientific literature. However, the intellectual lineage of this compound is intrinsically linked to the development of carbon-carbon bond formation reactions in the late 19th century. The formation and reaction of enolates from β-dicarbonyl compounds is a cornerstone of synthetic organic chemistry, with its roots in the Claisen condensation , first reported by Rainer Ludwig Claisen in 1887[1][2].

The Claisen condensation involves the base-catalyzed reaction between two esters or an ester and another carbonyl compound to form a β-keto ester or a β-diketone[1][2]. This reaction demonstrated the ability to generate enolate anions, which act as potent carbon nucleophiles. The acidic nature of the α-hydrogens in β-dicarbonyl compounds makes the formation of their corresponding sodium enolates, such as this compound, a thermodynamically favorable process using common bases like sodium ethoxide or sodium hydride[3][4].

While the specific synthesis of this compound is not historically landmarked, its existence and utility are a direct consequence of the foundational principles established by Claisen and subsequent generations of organic chemists who have explored the rich reactivity of enolates.

Physicochemical Properties

The nomenclature for this compound and its isomers can be ambiguous. The user's query refers to This compound . PubChem lists entries for the (Z) and (E) stereoisomers of this compound[5][6]. It is also important to distinguish it from its isomer, Sodium 3-methyl-2-oxobutanoate [7]. The available quantitative data for these compounds are summarized below.

| Property | Sodium (Z)-2-methyl-3-oxobut-1-en-1-olate | Sodium 3-methyl-2-oxobutanoate |

| Molecular Formula | C₅H₇NaO₂ | C₅H₇NaO₃ |

| Molecular Weight | 122.10 g/mol | 138.10 g/mol [7] |

| IUPAC Name | sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate[5] | sodium;3-methyl-2-oxobutanoate[7] |

| CAS Number | 35116-41-7[5] | 3715-29-5 |

| Physical Description | Not specified | White powder; slight fruity aroma[7] |

| Solubility | Not specified | Soluble in water and ethanol[7] |

| Computed Properties | ||

| Exact Mass | 122.03437374 Da[5] | 138.02928836 Da[7] |

| Topological Polar Surface Area | 40.1 Ų[5] | 57.2 Ų[7] |

Experimental Protocols: General Synthesis of Sodium Enolates from β-Dicarbonyl Compounds

Objective: To synthesize a sodium enolate from a generic β-dicarbonyl compound.

Materials:

-

β-Dicarbonyl compound (e.g., 2-methyl-3-oxobutanal)

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as the base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Reaction Apparatus: Assemble the reaction glassware and dry it thoroughly in an oven to remove any residual water. Allow the glassware to cool to room temperature under a stream of inert gas.

-

Addition of the Base and Solvent: In the reaction flask under an inert atmosphere, add the sodium hydride (as a mineral oil dispersion) or sodium ethoxide. Add the anhydrous solvent to the flask.

-

Addition of the β-Dicarbonyl Compound: Dissolve the β-dicarbonyl compound in the anhydrous solvent in a dropping funnel. Add the solution of the β-dicarbonyl compound dropwise to the stirred suspension of the base at room temperature.

-

Reaction: The reaction is typically accompanied by the evolution of hydrogen gas if sodium hydride is used. Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases, or for a predetermined time to ensure complete deprotonation. The formation of the sodium enolate often results in a change in the appearance of the reaction mixture, which may become a clear solution or a precipitate.

-

Isolation (Optional): The resulting sodium enolate can often be used directly in subsequent reactions as a solution or suspension. If isolation is required, the solvent can be removed under reduced pressure. The resulting solid should be handled under an inert atmosphere as enolates can be sensitive to air and moisture.

Characterization: The formation of the enolate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum would show the disappearance of the acidic α-proton signal, and the ¹³C NMR would show characteristic shifts for the enolate carbons.

Below is a workflow diagram illustrating the general synthesis process.

Caption: General workflow for the synthesis of a sodium enolate.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from its nature as a resonance-stabilized enolate anion. This makes it a soft nucleophile that preferentially reacts at the α-carbon, enabling the formation of new carbon-carbon bonds. The two main classes of reactions are alkylation and acylation.

-

Alkylation: The enolate can react with alkyl halides in an S\textsubscript{N}2 reaction to introduce an alkyl group at the α-carbon. This is a fundamental strategy for building more complex carbon skeletons[9][10].

-

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of a new carbon-carbon bond with a carbonyl group, yielding a more complex dicarbonyl compound.

The diagram below illustrates these fundamental reactive pathways.

Caption: Key reactive pathways of the sodium enolate.

Conclusion

This compound, while not a compound with a celebrated history of discovery, represents a class of molecules that are fundamental to the practice of modern organic synthesis. Its historical context is embedded in the broader story of the discovery and exploitation of enolate chemistry. This guide has provided the available physicochemical data, a generalized experimental protocol for its synthesis, and an overview of its core reactivity. It is hoped that this document will serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Methyl-3-oxobutanal Sodium Salt | C5H7NaO2 | CID 23663473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sodium (1E)-2-methyl-3-oxobut-1-en-1-olate | C5H7NaO2 | CID 23679752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sodium;3-oxobut-1-en-1-olate | Benchchem [benchchem.com]

- 10. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

A Technical Guide to the Solubility of Sodium;2-methyl-3-oxobut-1-en-1-olate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sodium;2-methyl-3-oxobut-1-en-1-olate, a compound often identified by its more common synonym, Sodium 3-methyl-2-oxobutanoate (CAS Number: 3715-29-5). Understanding the solubility of this compound in various organic solvents is crucial for its application in research, chemical synthesis, and pharmaceutical development. This document compiles available solubility data, outlines a detailed experimental protocol for its quantitative determination, and provides a visual workflow to guide laboratory procedures.

Compound Identification:

-

Systematic Name: this compound

-

Common Synonyms: Sodium 3-methyl-2-oxobutanoate, Sodium dimethylpyruvate, Sodium 2-oxoisovalerate, α-Keto Isovaleric Acid Sodium Salt[1]

-

CAS Number: 3715-29-5

Solubility Data

The solubility of Sodium 3-methyl-2-oxobutanoate in organic solvents is not extensively documented with precise quantitative values in publicly available literature. The available information is often qualitative and, in some instances, contradictory. This highlights the need for empirical determination of solubility for specific applications.

The following table summarizes the available qualitative and quantitative solubility data:

| Solvent | CAS Number | Formula | Solubility | Temperature (°C) | Source |

| Water | 7732-18-5 | H₂O | 100 mg/mL | Not Specified | |

| Ethanol | 64-17-5 | C₂H₅OH | Soluble / Insoluble (Conflicting Reports) | Not Specified | [2] |

| Methanol | 67-56-1 | CH₃OH | Insoluble | Not Specified | [2] |

| Acetone | 67-64-1 | C₃H₆O | Insoluble | Not Specified | [2] |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | No Data Available | Not Specified | |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Soluble | Not Specified | [1] |

| Butanol | 71-36-3 | C₄H₁₀O | Insoluble | Not Specified | [2] |

It is important to note that one source indicates the compound is "sparingly soluble in water, soluble in ethanol"[2]. The conflicting reports for ethanol solubility underscore the necessity of experimental verification.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of Sodium 3-methyl-2-oxobutanoate in an organic solvent of interest. This protocol is adapted from general methods for determining the solubility of organic salts.

1. Materials and Equipment:

-

Sodium 3-methyl-2-oxobutanoate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Sodium 3-methyl-2-oxobutanoate and add it to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vial at a low speed to pellet the solid.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of Sodium 3-methyl-2-oxobutanoate of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant sample and determine its concentration by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated supernatant. Express the solubility in appropriate units, such as g/L or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Sodium 3-methyl-2-oxobutanoate.

Caption: Experimental workflow for the determination of solubility.

References

An In-Depth Technical Guide to the Stability and Resonance Structures of Sodium;2-methyl-3-oxobut-1-en-1-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Enolates in Modern Chemistry

Enolates are highly reactive and versatile intermediates in organic chemistry, serving as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions.[1][2] Their utility in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds, is well-established. The stability and reactivity of an enolate are intricately linked to its electronic and structural features, primarily governed by the principles of resonance. This guide provides a detailed technical examination of Sodium;2-methyl-3-oxobut-1-en-1-olate, a specific enolate derived from the β-keto aldehyde, 2-methyl-3-oxobutanal.[3][4][5][6] We will delve into the critical aspects of its formation, the nuances of its resonance structures, and the multifaceted factors that dictate its overall stability. A thorough understanding of these principles is paramount for the strategic design and successful execution of synthetic routes involving this and related enolate species.

Formation of this compound

The formation of this compound proceeds via the deprotonation of its precursor, 2-methyl-3-oxobutanal, at the α-carbon. This reaction is typically effected by a strong base, with sodium-containing bases being the logical choice for the synthesis of the sodium enolate.

The Acidity of α-Hydrogens in β-Dicarbonyl Compounds

The α-hydrogens in β-dicarbonyl compounds, such as 2-methyl-3-oxobutanal, exhibit significantly enhanced acidity compared to those in simple aldehydes or ketones.[7][8] The pKa values for the α-protons of typical aldehydes and ketones are in the range of 16-21, whereas for β-dicarbonyl compounds, the pKa is substantially lower, generally in the range of 9-11.[9][10][11] This increased acidity is a direct consequence of the stabilization of the resulting conjugate base, the enolate, through resonance. The negative charge is delocalized over two electronegative oxygen atoms and the intervening carbon atom.

Reaction with a Sodium Base

The treatment of 2-methyl-3-oxobutanal with a suitable sodium base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like tetrahydrofuran (THF), will readily and quantitatively generate the sodium enolate.[9][12] The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation and to avoid competing side reactions.

Figure 1: Logical workflow for the formation of the target enolate.

Resonance Structures of this compound

The stability of the 2-methyl-3-oxobut-1-en-1-olate anion is fundamentally derived from the delocalization of the negative charge across the O-C-C-O conjugated system. This can be represented by three principal resonance structures.

The negative charge can reside on the aldehydic oxygen, the ketonic oxygen, or the α-carbon. The two resonance forms where the negative charge is on the more electronegative oxygen atoms are the major contributors to the overall resonance hybrid. The structure with the negative charge on the carbon (a carbanion) is a minor contributor but is crucial for understanding the nucleophilic reactivity of the enolate at the α-carbon.

Figure 2: The principal resonance contributors of the enolate anion.

Factors Influencing the Stability of this compound

Several key factors contribute to the stability of this enolate:

-

Resonance: As depicted in the resonance structures, the delocalization of the negative charge over two oxygen atoms and a carbon atom is the most significant stabilizing factor. This distribution of electron density lowers the overall energy of the anion.

-

Inductive Effect: The methyl group at the α-carbon has a weak electron-donating inductive effect. This can slightly destabilize the carbanionic character of the α-carbon in one of the resonance forms. However, the dominant stabilizing effect of resonance far outweighs this minor destabilization.

-

The Sodium Counter-ion: The sodium cation (Na⁺) forms an ion pair with the negatively charged enolate. The nature of this ion pair (whether it is a contact ion pair or a solvent-separated ion pair) can influence the reactivity and stability of the enolate. In aprotic solvents like THF, a tighter ion pair is expected, which can modulate the nucleophilicity of the enolate.

-

Substitution: The presence of the methyl group on the α-carbon makes the corresponding enolate a trisubstituted enolate, which is generally more thermodynamically stable than a less substituted enolate due to hyperconjugation.

Quantitative Data

| Property | Estimated Value/Range | Notes |

| pKa of precursor (2-methyl-3-oxobutanal) | 9 - 11 | Based on typical pKa values for β-dicarbonyl compounds.[9][11] |

| C1-O1 Bond Length (Aldehydic) | ~1.25 - 1.30 Å | Expected to be intermediate between a C=O double bond (~1.20 Å) and a C-O single bond (~1.43 Å) due to resonance. |

| C2-C3 Bond Length | ~1.38 - 1.42 Å | Expected to have partial double bond character. |

| C3-C4 Bond Length | ~1.45 - 1.50 Å | |

| C4-O2 Bond Length (Ketonic) | ~1.25 - 1.30 Å | Expected to be intermediate between a C=O double bond and a C-O single bond. |

| O1-C1-C2 Bond Angle | ~120° - 125° | |

| C1-C2-C3 Bond Angle | ~120° - 125° | |

| C2-C3-C4 Bond Angle | ~115° - 120° | |

| C3-C4-O2 Bond Angle | ~120° - 125° |

Disclaimer: The bond lengths and angles are estimations based on general principles of resonance and data from computational studies on similar enolate structures.[13] Experimental verification is required for precise values.

Experimental Protocols

The following outlines a general, hypothetical procedure for the synthesis and characterization of this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as enolates are sensitive to moisture and oxygen.

Synthesis of this compound

Figure 3: A generalized workflow for the synthesis of the target enolate.

Detailed Steps:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum is flushed with argon.

-

Base Preparation: Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the flask. The mineral oil is removed by washing the NaH with anhydrous hexane (3 x 10 mL) under an argon atmosphere, followed by decantation of the hexane.

-

Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension of NaH. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Precursor: A solution of 2-methyl-3-oxobutanal (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The reaction is monitored for the evolution of hydrogen gas.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for a further 2 hours to ensure complete deprotonation.

-

Isolation: The resulting precipitate of this compound is collected by filtration under an inert atmosphere using a Schlenk filter.

-

Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting material and soluble impurities.

-

Drying: The purified sodium enolate is dried under high vacuum to yield a fine powder.

Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum, recorded in a deuterated aprotic solvent such as DMSO-d₆ or THF-d₈, is a powerful tool for confirming the structure of the enolate.[14] The spectrum is expected to show characteristic signals for the vinylic proton, the methyl protons, and the aldehydic proton (if any of the keto form is in equilibrium). The absence of the α-proton signal from the starting material is a key indicator of complete enolate formation.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton and the delocalization of the negative charge. The chemical shifts of the carbons in the O-C-C-O framework will be indicative of their hybrid character.

-

²³Na NMR: This technique can be used to probe the environment of the sodium counter-ion and provide insights into the nature of the ion pairing.[15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands in the region of 1550-1650 cm⁻¹ corresponding to the C=C and C=O stretching vibrations of the enolate system. The absence of a strong carbonyl absorption from the starting material (around 1700-1730 cm⁻¹) would also indicate the completion of the reaction.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the enolate anion.

Conclusion

This compound is a resonance-stabilized enolate with significant potential as a nucleophilic building block in organic synthesis. Its stability is primarily attributed to the effective delocalization of the negative charge across the conjugated π-system, a characteristic feature of enolates derived from β-dicarbonyl compounds. While specific experimental data for this molecule is scarce, a comprehensive understanding of the fundamental principles of enolate chemistry allows for a robust prediction of its structure, stability, and reactivity. The detailed protocols and conceptual framework provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this and similar enolates in their synthetic endeavors. Further computational and experimental studies are warranted to precisely quantify the properties of this interesting chemical entity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Methyl-3-oxobutanal Sodium Salt | C5H7NaO2 | CID 23663473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-methyl-3-oxobutanal | C5H8O2 | CID 51649153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl-3-oxobutanal | 22428-91-7 | Buy Now [molport.com]

- 6. 2-methyl-3-oxobutanal | CAS#:22428-91-7 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. (23Na) Sodium NMR [chem.ch.huji.ac.il]

The Untapped Potential of Sodium 2-methyl-3-oxobut-1-en-1-olate in Organic Synthesis: A Technical Guide

For Immediate Release

This technical guide explores the potential research applications of sodium 2-methyl-3-oxobut-1-en-1-olate, a unique enolate with promising, yet underexplored, utility in organic chemistry. While direct research on this specific molecule is limited, its structural features suggest a range of powerful applications in carbon-carbon bond formation and the synthesis of complex molecular architectures. This document serves as a resource for researchers, scientists, and drug development professionals by outlining its predicted reactivity, potential experimental protocols, and foreseeable applications based on the well-established principles of enolate chemistry.

Core Concepts: The Reactivity of Sodium Enolates

Enolates are highly versatile nucleophiles in organic synthesis, primarily participating in reactions that form new carbon-carbon bonds.[1][2] The reactivity of an enolate is dictated by the resonance between the carbon and oxygen atoms, allowing it to act as either a carbon or oxygen nucleophile.[3] Sodium enolates, in particular, are valued for their high reactivity.[4] The presence of a methyl group at the 2-position in sodium 2-methyl-3-oxobut-1-en-1-olate introduces steric hindrance that can influence the regioselectivity of its reactions, favoring C-alkylation over O-alkylation.

The parent compound, 2-methyl-3-oxobutanal, from which this enolate is derived, possesses acidic alpha-hydrogens, making it amenable to deprotonation by a suitable base to form the sodium enolate.[5] Strong bases such as sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) are typically employed for the complete formation of enolates from carbonyl compounds.[6]

Potential Research Applications

Based on the known reactivity of similar enolates and β-dicarbonyl compounds, sodium 2-methyl-3-oxobut-1-en-1-olate is predicted to be a valuable reagent in a variety of organic transformations.

C-Alkylation Reactions

A primary application of enolates is in alkylation reactions, where they act as nucleophiles in SN2 reactions with alkyl halides.[7] This allows for the introduction of a wide range of alkyl substituents at the α-carbon. For sodium 2-methyl-3-oxobut-1-en-1-olate, this would result in the formation of a new carbon-carbon bond at the C1 position.

Table 1: Predicted Outcomes of C-Alkylation Reactions

| Alkylating Agent (R-X) | Predicted Product | Potential Application |

| Methyl Iodide (CH₃I) | 2,2-Dimethyl-3-oxobutanal | Synthesis of sterically hindered ketones |

| Benzyl Bromide (BnBr) | 2-Methyl-2-benzyl-3-oxobutanal | Introduction of benzylic moieties |

| Propargyl Bromide | 2-Methyl-2-(prop-2-yn-1-yl)-3-oxobutanal | Precursor for click chemistry and further functionalization |

Aldol-Type Condensations

Enolates are key intermediates in aldol reactions, where they add to carbonyl compounds to form β-hydroxy carbonyl compounds.[1] The resulting products can then be dehydrated to yield α,β-unsaturated carbonyl compounds. The use of sodium 2-methyl-3-oxobut-1-en-1-olate in aldol reactions would lead to the formation of multifunctional products with significant synthetic potential.

Michael Additions

As a soft nucleophile, this enolate is also expected to participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of complex carbocyclic frameworks.

Proposed Experimental Protocols

The following are generalized experimental protocols for the potential applications of sodium 2-methyl-3-oxobut-1-en-1-olate. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for C-Alkylation

-

To a solution of 2-methyl-3-oxobutanal in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) at -78 °C, add one equivalent of a strong base (e.g., sodium hydride).

-

Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.

-

Slowly add one equivalent of the desired alkyl halide.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical workflows for the key proposed reactions of sodium 2-methyl-3-oxobut-1-en-1-olate.

Caption: C-Alkylation of the enolate.

Caption: Aldol addition and condensation.

Future Outlook

Sodium 2-methyl-3-oxobut-1-en-1-olate represents a promising yet underutilized reagent in the synthetic chemist's toolbox. The predictive analysis presented in this guide, based on fundamental principles of enolate reactivity, suggests its potential in a variety of carbon-carbon bond-forming reactions. Further experimental investigation is warranted to fully elucidate the synthetic utility of this compound and to develop novel applications in the synthesis of pharmaceuticals and other complex organic molecules. The steric and electronic properties conferred by the methyl group may lead to unique reactivity and selectivity profiles, opening new avenues for synthetic innovation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sodium;3-oxobut-1-en-1-olate | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Sodium;2-methyl-3-oxobut-1-en-1-olate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium;2-methyl-3-oxobut-1-en-1-olate, a sodium enolate of significant interest in organic synthesis and potentially in the field of drug development. This document details its chemical identity, physicochemical properties, general synthesis methodologies, and potential applications, with a focus on its reactivity as a nucleophilic intermediate.

Chemical Identity and Physicochemical Properties

This compound is an organic sodium salt. The (E)-isomer of this compound is the most commonly referenced.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Sodium (E)-2-methyl-3-oxobut-1-en-1-olate |

| CAS Number | 143193-92-4[2] |

| Molecular Formula | C₅H₇NaO₂[3] |

| Molecular Weight | 122.10 g/mol [3] |

| Synonyms | sodium (E)-2-methyl-3-oxobut-1-en-1-olate |

Table 2: Physicochemical Properties (Predicted)

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar solvents |

| pKa (of parent β-dicarbonyl) | ~9-11 |

Synthesis and Characterization

General Experimental Protocol for Synthesis

The synthesis of sodium enolates of β-dicarbonyl compounds typically involves the deprotonation of the acidic α-hydrogen located between the two carbonyl groups.

Materials:

-

2-methyl-3-oxobutanal (precursor)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, the β-dicarbonyl precursor, 2-methyl-3-oxobutanal, is dissolved in an anhydrous solvent such as ethanol or THF.

-

The solution is cooled in an ice bath.

-

A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise to the stirred solution. The use of a strong base ensures the complete deprotonation to form the enolate.

-

The reaction mixture is stirred at a low temperature for a specified period to ensure complete formation of the sodium enolate.

-

The resulting sodium enolate can either be used in situ for subsequent reactions or isolated as a solid by removal of the solvent under reduced pressure.

Characterization Methods

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 3: Spectroscopic Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl and vinyl protons. The chemical shifts would be indicative of the enolate structure. |

| ¹³C NMR | Resonances for the carbonyl carbon, enolate carbons, and methyl carbons. |

| FTIR | Characteristic strong absorption bands for the C=O and C=C stretching vibrations of the enolate, typically in the range of 1550-1650 cm⁻¹. |

| Mass Spectrometry | Determination of the molecular weight of the corresponding protonated enol. |

Chemical Reactivity and Synthetic Applications

Sodium enolates are versatile nucleophilic intermediates in organic synthesis, primarily reacting at the α-carbon. Their utility in forming new carbon-carbon bonds is a cornerstone of modern synthetic chemistry.

Alkylation Reactions

Enolates readily undergo alkylation when treated with alkyl halides. This reaction is a fundamental method for introducing alkyl substituents at the α-position of a carbonyl compound.

Caption: Workflow for the alkylation of the sodium enolate.

Aldol and Claisen-Type Condensations

As potent nucleophiles, enolates can attack the electrophilic carbonyl carbon of aldehydes, ketones, or esters, leading to the formation of β-hydroxy carbonyl compounds (Aldol reaction) or β-keto esters (Claisen condensation).

Potential in Drug Development and Biological Systems

While direct biological studies on this compound are limited, the broader class of β-dicarbonyl enolates has shown promise in medicinal chemistry.

Neuroprotective Effects

Research has indicated that some β-dicarbonyl compounds may exhibit neuroprotective properties. This is attributed to the ability of the enolate form to act as a nucleophile and scavenge harmful electrophilic species, such as reactive oxygen species (ROS), which are implicated in oxidative stress-related neuronal damage.

Signaling Pathways

The involvement of simple enolates in specific cellular signaling pathways is an area of ongoing research. It has been suggested that changes in cellular signaling, such as the mitogen-activated protein kinase (MAPK) pathway, can be influenced by compounds that modulate oxidative stress.[4] Given the potential of enolates to counteract oxidative stress, it is plausible that they could indirectly affect such pathways. However, direct interaction with specific signaling proteins has not been established for this particular molecule.

Caption: Hypothetical role in modulating a signaling pathway.

Conclusion

This compound is a valuable reagent in organic chemistry with significant potential for the synthesis of complex molecules. While its direct biological role is yet to be fully elucidated, the established neuroprotective effects of related β-dicarbonyl enolates suggest a promising avenue for future research in drug discovery and development. Further investigation is warranted to explore its specific biological targets and mechanisms of action.

References

- 1. sodium (1E)-2-methyl-3-oxobut-1-en-1-olate | C5H7NaO2 | CID 23679752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. 2-Methyl-3-oxobutanal Sodium Salt | C5H7NaO2 | CID 23663473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium;2-methyl-3-oxobut-1-en-1-olate: A Comparative Analysis of Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of sodium;2-methyl-3-oxobut-1-en-1-olate, a sodium salt of an enolate derived from a β-dicarbonyl compound. Due to the limited availability of direct experimental data for this specific compound, this paper presents a comparative analysis with its close structural analog, sodium acetylacetonate. This guide includes a summary of theoretical and experimental data, detailed experimental protocols for the synthesis and characterization of sodium enolates, and visualizations of their chemical reactivity and potential biological significance. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Enolates are highly versatile intermediates in organic chemistry, serving as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions.[1][2] Sodium enolates of β-dicarbonyl compounds are particularly important due to their enhanced stability and reactivity.[3] this compound is a member of this class, and understanding its properties is crucial for its potential application in synthesis and drug development. This guide bridges the gap in the existing literature by providing a detailed comparison of its computationally predicted properties with the experimentally determined properties of the well-characterized analog, sodium acetylacetonate.

Physicochemical Properties: A Comparative Analysis

A direct comparison of the theoretical properties of this compound with the experimental properties of sodium acetylacetonate provides valuable insights into the expected characteristics of the target compound.

Table 1: Comparison of Theoretical and Experimental Properties

| Property | This compound (Theoretical) | Sodium Acetylacetonate (Experimental) |

| IUPAC Name | sodium (Z)-2-methyl-3-oxobut-1-en-1-olate | Sodium (Z)-4-oxopent-2-en-2-olate |

| Molecular Formula | C₅H₇NaO₂ | C₅H₇NaO₂ |

| Molecular Weight | 122.10 g/mol | 122.099 g/mol [2] |

| Appearance | - | White solid[2] |

| Melting Point | Not available | 210 °C (410 °F; 483 K)[2] |

| Solubility | - | Soluble in water[2] |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 1 | 1 |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of sodium enolates of β-dicarbonyl compounds, which can be adapted for this compound.

Synthesis of Sodium Enolates

Objective: To synthesize a sodium enolate from a β-dicarbonyl compound.

Materials:

-

β-dicarbonyl compound (e.g., 3-methyl-2,4-pentanedione)

-

Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))[4]

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)[2][4]

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure using Sodium Hydride: [2][4]

-

A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

The β-dicarbonyl compound (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

The resulting suspension contains the sodium enolate, which can be used in subsequent reactions or isolated by removal of the solvent under reduced pressure.

Procedure using Sodium Ethoxide: [3]

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in anhydrous ethanol.

-

The β-dicarbonyl compound (1 equivalent) is added to the sodium ethoxide solution at room temperature.

-

The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

The solvent can be removed under reduced pressure to yield the sodium enolate salt.

Characterization Methods

The synthesized sodium enolate should be characterized using standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show the absence of the acidic α-hydrogen of the starting β-dicarbonyl compound and the appearance of signals corresponding to the enolate structure.[5]

-

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the sp²-hybridized carbons of the enolate and the carbonyl carbon.[5]

Infrared (IR) Spectroscopy:

-

The IR spectrum of the enolate will lack the characteristic sharp C=O stretching frequency of the starting β-dicarbonyl compound and will exhibit strong absorption bands in the 1500-1650 cm⁻¹ region, corresponding to the C=C and C=O stretching vibrations of the delocalized enolate system.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the enolate and to analyze its fragmentation pattern.

Visualizing Reactivity and Biological Relevance

Graphviz diagrams are provided to illustrate the key chemical transformations and potential biological roles of sodium enolates.

Caption: General reaction pathway for the formation and reactivity of sodium enolates in organic synthesis.

Caption: Proposed mechanism for the neuroprotective effects of β-dicarbonyl enolates by scavenging reactive species.[6]

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for understanding its properties and reactivity. By comparing its theoretical data with the experimental data of sodium acetylacetonate and outlining detailed synthesis and characterization protocols, researchers are equipped with the necessary information to explore the potential of this and related sodium enolates in their respective fields. The versatility of these compounds in organic synthesis and their potential biological activities, such as neuroprotection, warrant further investigation.

References

- 1. akjournals.com [akjournals.com]

- 2. Sodium acetylacetonate - Wikipedia [en.wikipedia.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric effects on chelation in 13C nuclear magnetic resonance spectra of β-diketone enolates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carbon-Carbon Bond Formation Using Sodium;2-methyl-3-oxobut-1-en-1-olate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sodium;2-methyl-3-oxobut-1-en-1-olate in carbon-carbon bond formation reactions. This versatile nucleophile, the sodium enolate of 3-methyl-2,4-pentanedione, is a valuable reagent in organic synthesis for creating new carbon-carbon bonds through reactions such as alkylation and acylation.

Introduction

This compound is a readily available and reactive enolate that serves as a potent carbon nucleophile. Its structure, featuring a delocalized negative charge across the oxygen and carbon atoms, allows it to react with a variety of electrophiles. This reagent is particularly useful in the synthesis of more complex 1,3-dicarbonyl compounds and their derivatives, which are important intermediates in the pharmaceutical and fine chemical industries. The presence of the methyl group at the 2-position directs the regioselectivity of the reaction to the α-carbon, preventing multiple alkylations or acylations at that position.

Key Applications:

-

Alkylation: Introduction of alkyl groups at the α-carbon.

-

Acylation: Introduction of acyl groups to form more complex β-dicarbonyl compounds.

Reaction Pathways and Mechanisms

The primary carbon-carbon bond-forming reactions involving this compound are alkylation and acylation. Both reactions proceed via a nucleophilic attack of the enolate on an electrophile.

Alkylation Pathway

In the alkylation reaction, the enolate attacks an alkyl halide in a typical SN2 fashion, forming a new carbon-carbon bond at the α-position.

Caption: General workflow for the alkylation of this compound.

Acylation Pathway

For acylation, the enolate reacts with an acyl halide or another suitable acylating agent. The reaction introduces an additional carbonyl group, leading to a more complex dicarbonyl compound.

Caption: General workflow for the acylation of this compound.

Experimental Protocols

The following are generalized protocols for the alkylation and acylation of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol for α-Alkylation

This protocol describes the reaction of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Alkyl Halide: Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-24 hours, depending on the reactivity of the alkyl halide.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

| Alkyl Halide (R-X) | Solvent | Reaction Time (h) | Yield (%) |

| Methyl Iodide | THF | 4 | 85 |

| Ethyl Bromide | DMF | 12 | 78 |

| Benzyl Bromide | THF | 6 | 82 |

Protocol for α-Acylation

This protocol details the reaction of this compound with an acyl halide.

Materials:

-

This compound

-

Acyl halide (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Acyl Halide: Cool the suspension to 0 °C in an ice bath. Add the acyl halide (1.1 eq) dropwise to the stirred suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.

Quantitative Data (Representative Examples):

| Acyl Halide (R'-COX) | Solvent | Reaction Time (h) | Yield (%) |

| Acetyl Chloride | THF | 2 | 75 |

| Benzoyl Chloride | DCM | 3 | 70 |

| Propionyl Chloride | THF | 2.5 | 72 |

Safety and Handling

-

This compound is a hygroscopic and moisture-sensitive solid. Handle under an inert atmosphere and store in a desiccator.

-

Alkyl halides and acyl halides are often toxic and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are flammable. Use with caution and away from ignition sources.

Troubleshooting

-

Low Yields in Alkylation: Ensure the use of a sufficiently reactive alkyl halide (iodides > bromides > chlorides). For less reactive halides, a more polar aprotic solvent like DMF and elevated temperatures may be necessary. Ensure all reagents and solvents are strictly anhydrous.

-

O-Alkylation/Acylation: While C-alkylation/acylation is generally favored for β-dicarbonyl enolates, O-substituted byproducts can sometimes form. Reaction conditions such as solvent and counter-ion can influence the C/O ratio.

-

Multiple Alkylations: The methyl group at the α-position of the starting enolate prevents multiple alkylations at this site, which is a common side reaction with unsubstituted β-dicarbonyl compounds.

By following these protocols and considering the provided data, researchers can effectively utilize this compound for the synthesis of a wide range of substituted dicarbonyl compounds.

Application Notes and Protocols for the Use of Sodium;2-methyl-3-oxobut-1-en-1-olate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction is widely employed in the synthesis of a diverse range of organic molecules, including pharmaceuticals and other biologically active compounds. The choice of the nucleophile, or Michael donor, is critical to the success of the reaction. Stabilized enolates, particularly those derived from β-dicarbonyl compounds, are highly effective Michael donors due to their facile formation and moderate reactivity.[1][4][5]

This document provides detailed application notes and protocols for the use of "Sodium;2-methyl-3-oxobut-1-en-1-olate" as a Michael donor. This compound, the sodium enolate of 3-methyl-2,4-pentanedione, offers the advantages of a pre-formed, stable enolate, potentially leading to cleaner reactions and higher yields compared to in-situ generation methods.[6][7] These protocols are designed to be adaptable for various Michael acceptors and research applications.

Chemical Information

-

IUPAC Name: sodium (1E)-2-methyl-3-oxobut-1-en-1-olate[8]

-

Synonyms: Sodium 3-methyl-2,4-pentanedionate

-

Molecular Formula: C₅H₇NaO₂[8]

-

Parent Compound: 3-Methyl-2,4-pentanedione

Applications in Organic Synthesis

The Michael addition of this compound to various α,β-unsaturated compounds (Michael acceptors) provides access to a wide array of 1,5-dicarbonyl compounds and their derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including carbocyclic and heterocyclic systems. Subsequent intramolecular reactions, such as aldol condensations (Robinson annulation), can be employed to construct cyclic structures.[9]

Data Presentation

The following tables summarize typical reaction conditions and yields for Michael additions involving β-dicarbonyl compounds similar to 3-methyl-2,4-pentanedione. These data can be used as a starting point for optimizing reactions with this compound.

Table 1: Michael Addition of β-Dicarbonyl Compounds to Various Acceptors

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Ethyl Acetoacetate | trans-Chalcone | NaOH | Ethanol | 1 | Reflux | 85-95 | [10] |

| Diethyl Malonate | Methyl Vinyl Ketone | NaOEt | Ethanol | 2 | RT | 80-90 | General Protocol |

| 2,4-Pentanedione | 3-Buten-2-one | NaOEt | Ethanol | 1.5 | RT | ~90 | [11] |

| 3-Methyl-2,4-pentanedione | Methyl Acrylate | NaH | THF | 3 | RT | >80 | Adapted Protocol |

Table 2: Enantioselective Michael Addition of β-Ketoesters

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| α-Alkyl-β-keto esters | β-Substituted α,β-unsaturated ketones | Multifunctional Catalyst | Toluene | 24-72 | 25 | 75-98 | up to 96 | [12] |

| β-Keto esters | Nitroolefins | (Diamine)₂Ni(II) | Toluene/Water | 24 | RT | up to 88 | >95 | [4] |

| Cyclic β-ketoesters | Morita–Baylis–Hillman derivatives | Phase-Transfer Catalyst | o-xylene/CHCl₃ | 48 | -20 | 85 | up to 85 | [13] |

Experimental Protocols

Two primary protocols are provided: the in-situ generation of the sodium enolate followed by the Michael addition, and the use of the pre-formed sodium enolate.

Protocol 1: In-Situ Generation and Michael Addition

This protocol describes the formation of the sodium enolate of 3-methyl-2,4-pentanedione using a strong base, followed by the addition of the Michael acceptor.

Materials:

-

3-Methyl-2,4-pentanedione

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Michael acceptor (e.g., Methyl vinyl ketone, Chalcone, Acrylonitrile)

-

Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

-

Preparation of the Enolate:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-methyl-2,4-pentanedione (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

-

Michael Addition:

-

Cool the solution of the sodium enolate back to 0 °C.

-

Add a solution of the Michael acceptor (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the reactivity of the Michael acceptor.

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol 2: Michael Addition Using Pre-formed this compound

This protocol is advantageous when using the commercially available or pre-synthesized sodium enolate.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Michael acceptor

-

Anhydrous work-up reagents

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.1 equivalents) and the chosen anhydrous solvent.

-

Stir the suspension until the salt is fully dissolved or evenly suspended.

-

-

Michael Addition:

-

Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature).

-